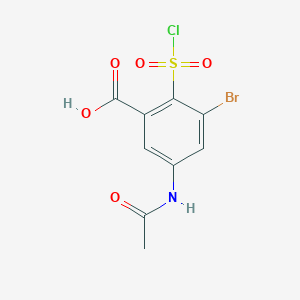

3-Bromo-2-(chlorosulfonyl)-5-acetamidobenzoic acid

Description

Properties

Molecular Formula |

C9H7BrClNO5S |

|---|---|

Molecular Weight |

356.58 g/mol |

IUPAC Name |

5-acetamido-3-bromo-2-chlorosulfonylbenzoic acid |

InChI |

InChI=1S/C9H7BrClNO5S/c1-4(13)12-5-2-6(9(14)15)8(7(10)3-5)18(11,16)17/h2-3H,1H3,(H,12,13)(H,14,15) |

InChI Key |

MSJPBUVSOXEQQR-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC(=C(C(=C1)Br)S(=O)(=O)Cl)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthesis of 5-Bromo-2-chlorobenzoic acid Intermediate

This intermediate is crucial as the precursor for chlorosulfonylation.

- Starting material: 2-chlorobenzoic acid.

- Bromination: Monobromination is carried out using N-bromosuccinimide (NBS) in sulfuric acid, with a catalyst such as sodium sulfide or sodium sulfite to inhibit formation of undesired isomers like 4-bromo-2-chlorobenzoic acid.

- Reaction conditions: Temperature maintained at 10–50 °C; molar ratios optimized for selectivity.

- Purification: Single recrystallization using solvents such as water, methanol, ethanol, acetic acid, or isopropanol yields high purity product.

- Outcome: High yield and selectivity (above 70%) with low impurity content, suitable for scale-up and industrial production.

| Parameter | Details |

|---|---|

| Raw material | 2-chlorobenzoic acid |

| Brominating agent | N-bromosuccinimide (NBS) |

| Catalyst | Sodium sulfide, sodium sulfite, or potassium sulfide |

| Temperature | 10–50 °C |

| Solvent for recrystallization | Water, methanol, ethanol, acetic acid, isopropanol |

| Selectivity | >70% for 5-bromo-2-chlorobenzoic acid |

| Impurities | <10% 4-bromo-2-chlorobenzoic acid |

Chlorosulfonylation of 3-Bromo-5-acetamidobenzoic acid or Related Intermediates

- Reagent: Chlorosulfonic acid is employed to introduce the chlorosulfonyl group at the ortho position relative to the carboxyl group.

- Conditions: Typically heated at elevated temperatures (~150 °C) for extended reaction times (e.g., 12 hours).

- Outcome: The chlorosulfonyl group is introduced selectively to yield 3-bromo-2-(chlorosulfonyl)-5-acetamidobenzoic acid or closely related analogs.

Amidation to Install the Acetamido Group

- Amidation can be performed by reacting the chlorosulfonylated benzoic acid intermediate with acetamide or via conversion to acid chlorides followed by reaction with acetamide derivatives.

- Coupling reagents such as HATU and bases like DIPEA may be used to facilitate amidation in some synthetic routes.

Representative Synthetic Route Summary

| Step | Starting Material / Intermediate | Reagents / Conditions | Product / Intermediate | Yield / Notes |

|---|---|---|---|---|

| 1 | 2-chlorobenzoic acid | NBS, sulfuric acid, sodium sulfide catalyst, 10–50 °C | 5-bromo-2-chlorobenzoic acid | High yield, high selectivity (>70%) |

| 2 | 5-bromo-2-chlorobenzoic acid | Chlorosulfonic acid, 150 °C, 12 h | This compound precursor | Selective chlorosulfonylation |

| 3 | Chlorosulfonyl intermediate | Amidation reagents (e.g., acetamide, HATU, DIPEA) | Final product: this compound | Efficient amidation, good purity |

Research Findings and Optimization Notes

- The use of sulfur-containing reducing catalysts during bromination significantly enhances regioselectivity and reduces formation of positional isomers, improving yield and purity.

- Chlorosulfonylation requires careful temperature control and reaction time to avoid decomposition or over-chlorosulfonylation.

- Amidation steps benefit from coupling reagents to improve reaction rates and yields, especially when sensitive functional groups are present.

- Recrystallization solvents and conditions are critical for obtaining high purity final products, especially to remove closely related impurities.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-(chlorosulfonyl)-5-acetamidobenzoic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki–Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium iodide or potassium fluoride can be used for halogen exchange reactions.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki–Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

Antiviral Activity

3-Bromo-2-(chlorosulfonyl)-5-acetamidobenzoic acid has been investigated for its potential as an antiviral agent, particularly against the hepatitis B virus (HBV). Studies have demonstrated that modifications to its structure can enhance its potency against viral capsids. For instance:

- Structure-Activity Relationship (SAR) Studies : Research has shown that altering substituents on the benzene ring affects binding affinity and efficacy against specific viral targets. Compounds derived from this structure have shown promising results in inhibiting HBV replication in vitro .

- Case Study : A recent study explored the antiviral effects of various derivatives of this compound, revealing that specific modifications led to compounds with significantly improved antiviral activity compared to existing treatments .

Antibacterial Properties

The sulfonamide structure of this compound suggests potential antibacterial properties due to its mechanism of action involving the inhibition of bacterial folate synthesis. This makes it a candidate for further exploration in antibiotic development.

Mechanism of Action

The mechanism of action of 3-Bromo-2-(chlorosulfonyl)-5-acetamidobenzoic acid involves its interaction with specific molecular targets. The sulfonyl and acetamido groups can form hydrogen bonds and other interactions with proteins, enzymes, or receptors, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

2-Bromo-5-(chlorosulfonyl)benzoic Acid (CAS 3285-31-2)

- Structure : Lacks the acetamido group at position 5, replaced by a hydrogen atom.

- Properties: Purity: 97% (vs. typical purity >95% for the target compound) . Applications: Primarily used as a sulfonation reagent, whereas the target compound’s acetamido group enables additional functionalization (e.g., amide coupling).

Methyl 2-Bromo-5-(chlorosulfonyl)benzoate

- Structure : Methyl ester replaces the carboxylic acid and acetamido groups.

- Properties :

- Synthetic Utility : Less versatile than the target compound due to the absence of a free carboxylic acid for further derivatization.

3-Bromo-5-[(fluorosulfonyl)oxy]benzoic Acid

- Structure : Fluorosulfonyl group replaces chlorosulfonyl; lacks the acetamido substituent.

- Properties :

p-(Chlorosulfonyl)benzoic Acid (CAS 10130-89-9)

- Structure: No bromine or acetamido groups; chlorosulfonyl and carboxylic acid are para-substituted.

- Properties :

- Applications: Limited to sulfonamide synthesis, whereas the target compound’s bromine and acetamido groups allow dual functionalization.

Key Comparative Data

Stability and Handling Considerations

- Hydrolytic Sensitivity : The chlorosulfonyl group in the target compound requires anhydrous conditions to prevent hydrolysis, similar to other sulfonyl chlorides .

- Thermal Stability: Bromine and acetamido substituents may reduce thermal stability compared to non-halogenated analogs, necessitating storage at ≤4°C .

Biological Activity

3-Bromo-2-(chlorosulfonyl)-5-acetamidobenzoic acid is a sulfonamide derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound exhibits a unique combination of functional groups, including a bromine atom, a chlorosulfonyl group, and an acetamido moiety, which contribute to its reactivity and biological properties.

The molecular formula of this compound is C₁₃H₉BrClN₃O₃S, with a molecular weight of approximately 333.97 g/mol. The synthesis typically involves multiple steps, including the introduction of the chlorosulfonyl group and the bromine atom onto the benzene ring. These modifications are crucial for enhancing the compound's biological activity and specificity towards various targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, particularly enzymes involved in viral replication and bacterial folate synthesis. The chlorosulfonyl group is known to react with nucleophiles, which can inhibit enzyme activity crucial for pathogen survival.

Potential Biological Activities:

- Antiviral Activity : Research suggests that this compound may act as an antiviral agent against the hepatitis B virus (HBV). Modifications to its structure have been shown to enhance its potency against viral capsids, indicating its potential utility in drug development for viral infections.

- Antibacterial Properties : Due to its sulfonamide structure, this compound may exhibit antibacterial activity by inhibiting bacterial folate synthesis. Sulfonamides are well-known for their role in disrupting the synthesis of nucleic acids in bacteria, making them effective antimicrobial agents.

Structure-Activity Relationship (SAR)

A series of structure-activity relationship studies have been conducted to evaluate how modifications to the chemical structure influence biological efficacy. For instance, altering substituents on the benzene ring has been shown to impact binding affinity and effectiveness against specific viral targets. This research is vital for optimizing the compound's therapeutic potential.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparative analysis with structurally similar compounds is essential:

| Compound Name | Structural Features | Uniqueness |

|---|---|---|

| 2-Bromo-5-(chlorosulfonyl)benzoic acid | Lacks acetamido group | Different reactivity due to missing amide |

| 3-Bromo-5-chlorobenzoic acid | No chlorosulfonyl group | Simpler structure with different applications |

| 2-Chloro-5-(chlorosulfonyl)benzoic acid | Lacks bromine substitution | Different halogen substitution pattern |

The distinctive arrangement of halogen atoms and the chlorosulfonyl group in this compound imparts unique reactivity compared to these similar compounds, making it valuable for specific chemical transformations and applications in medicinal chemistry.

Case Studies and Research Findings

Several studies have demonstrated the biological activity of this compound:

- Antiviral Efficacy : In vitro studies have shown that derivatives of this compound exhibit significant antiviral activity against HBV, with IC50 values indicating effective inhibition at micromolar concentrations.

- Antibacterial Screening : Preliminary screening against various bacterial strains has revealed promising results, suggesting that this compound could be developed into a novel antibacterial agent targeting resistant strains.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.